![molecular formula C16H12N4O B2810007 5-(5-methyl-1H-1,2,3-triazol-1-yl)-3-phenylbenzo[c]isoxazole CAS No. 890641-79-9](/img/structure/B2810007.png)
5-(5-methyl-1H-1,2,3-triazol-1-yl)-3-phenylbenzo[c]isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(5-methyl-1H-1,2,3-triazol-1-yl)-3-phenylbenzo[c]isoxazole” is a complex organic molecule that contains several functional groups. These include a 1,2,3-triazole ring, a phenyl group, and an isoxazole ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The 1,2,3-triazole ring in the compound is a five-membered ring containing two nitrogen atoms and three carbon atoms . It is a heterocyclic compound and is often used in medicinal chemistry due to its stability and versatility . The phenyl group is a six-membered carbon ring, and the isoxazole ring is a five-membered ring containing one oxygen atom and one nitrogen atom .Chemical Reactions Analysis
The 1,2,3-triazole ring is known for its high chemical stability. It is usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . The reactivity of the compound would also be influenced by the other functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the functional groups present. For example, the presence of the 1,2,3-triazole ring could confer high chemical stability .Aplicaciones Científicas De Investigación
Catalytic Applications
One study highlighted the synthesis of substituted 3-((1H-1,2,3-triazol-1-yl)methyl)-5-arylisoxazoles and their application as ligands in palladium(II) complexes, which demonstrated high turnover numbers for C-C cross-coupling reactions under green chemistry conditions (Bumagin et al., 2018). This research underscores the relevance of triazole-isoxazole compounds in facilitating environmentally friendly catalytic processes.
Antimicrobial Activity
Another area of application is in the development of novel antibacterial agents. A study by Prashanthi et al. (2021) synthesized novel indole-isoxazole-triazole conjugates, with certain derivatives displaying potent activity against bacterial strains such as B. subtilis and S. aureus, surpassing standard antibiotics like streptomycin in effectiveness (Prashanthi et al., 2021). These findings suggest the potential of triazole-isoxazole compounds in addressing antibiotic resistance.
Heterocyclic Chemistry
The synthetic versatility of triazole and isoxazole rings is further illustrated by Chen et al. (2008), who synthesized new heterocyclic compounds combining 1,2,3-triazolyl and isoxazolyl units, highlighting the chemical diversity accessible through these motifs (Chen et al., 2008). This work emphasizes the role of such compounds in expanding the toolkit for medicinal chemistry and drug design.
Corrosion Inhibition
Moreover, benzimidazole derivatives incorporating triazole units have been studied for their corrosion inhibition properties on mild steel in acidic environments, revealing that such compounds can significantly reduce corrosion rates, which is crucial for industrial applications (Yadav et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of 5-(5-methyl-1H-1,2,3-triazol-1-yl)-3-phenylbenzo[c]isoxazole is tubulin , a protein that is crucial for cell division . Tubulin forms microtubules, which are essential for maintaining cell structure and facilitating cell division. Inhibiting tubulin polymerization can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Mode of Action
This compound interacts with its target, tubulin, by binding to the colchicine binding site . This binding inhibits the polymerization of tubulin, disrupting the formation of microtubules. As a result, the cell cycle is arrested, leading to apoptosis, or programmed cell death .
Biochemical Pathways
The compound’s action on tubulin affects the cell cycle and apoptotic pathways . By inhibiting tubulin polymerization, the compound disrupts the formation of the mitotic spindle, a structure required for chromosome segregation during cell division. This disruption leads to cell cycle arrest at the G2/M phase . The inability to complete cell division triggers apoptosis, a process involving a series of biochemical events leading to characteristic cell changes and death .
Result of Action
The result of the compound’s action is the induction of apoptosis in cells, as evidenced by assays using acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining . These assays reveal characteristic features of apoptosis, such as chromatin condensation and the externalization of phosphatidylserine, a signal for phagocytic cells to engulf the dying cell .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the stability of the compound could be affected by storage conditions
Propiedades
IUPAC Name |
5-(5-methyltriazol-1-yl)-3-phenyl-2,1-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c1-11-10-17-19-20(11)13-7-8-15-14(9-13)16(21-18-15)12-5-3-2-4-6-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFLOUIXOHGJPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B2809926.png)
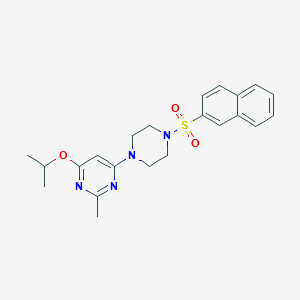
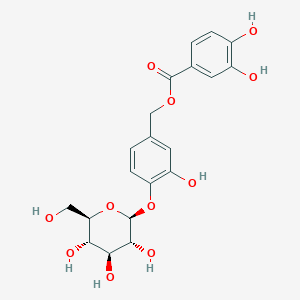
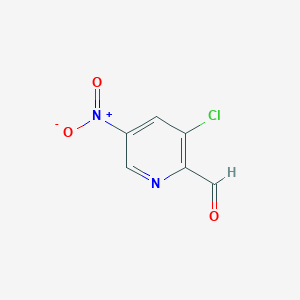
![[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine](/img/structure/B2809932.png)
![5-[4-(diethylamino)phenyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2809935.png)

![6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2809937.png)
![2-ethyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2809938.png)
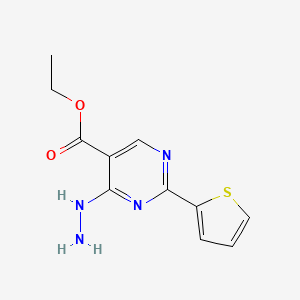
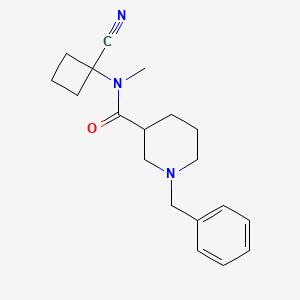
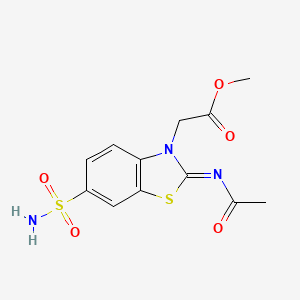
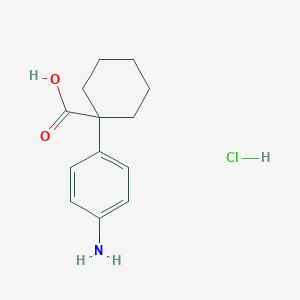
![6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-(m-tolyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2809947.png)